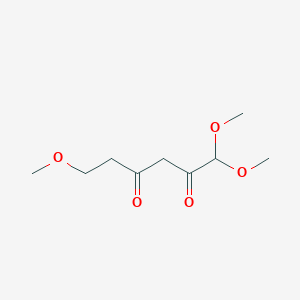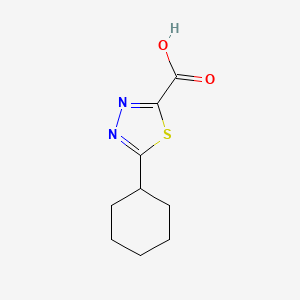
1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is an organic compound with a unique structure that combines a cyclopropane ring with a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine typically involves the reaction of tetrahydropyran derivatives with cyclopropane intermediates. One common method involves the use of tetrahydropyran-4-methanol as a starting material, which is then reacted with cyclopropanecarboxylic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a cyclopropane ring.
4-(Aminomethyl)tetrahydro-2H-pyran: Contains a tetrahydropyran ring with an aminomethyl group.
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety. This structural feature imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(oxan-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |
Clave InChI |
FGZFNQLYYXQMSU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)


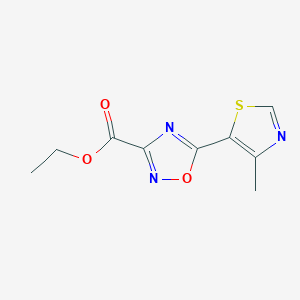
![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
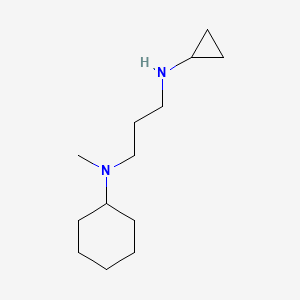

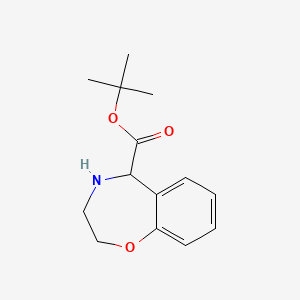

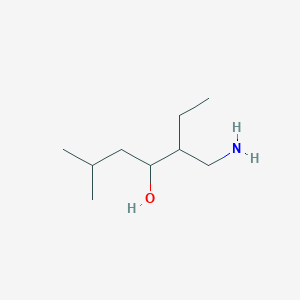
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
